2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride is a chemical compound with a unique structure that includes an indane moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
Based on its structural similarity to other bioactive compounds, it may be involved in various signaling and metabolic pathways .
Result of Action
Based on its structural similarity to other bioactive compounds, it may exert its effects by modulating the activity of its target proteins, thereby affecting the cellular processes they are involved in .
Action Environment
The action, efficacy, and stability of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature .
Preparation Methods
The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to achieve the desired product .
Chemical Reactions Analysis
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its structural similarity to certain natural compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds include other indane derivatives and amino alcohols. Compared to these, 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride is unique due to its specific combination of an indane ring and an amino alcohol functional group.
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-1-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-11(7-13)10-6-5-8-3-1-2-4-9(8)10;/h1-4,10-11,13H,5-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHXLLOIBVGOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-89-1 |
Source
|
Record name | 2-amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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